3-Methoxy-5-methylpyrazin-2-amine chemical properties
3-Methoxy-5-methylpyrazin-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Methoxy-5-methylpyrazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Methoxy-5-methylpyrazin-2-amine (CAS No: 89464-87-9). As a substituted pyrazine, this heterocyclic compound serves as a valuable intermediate in the development of complex chemical entities within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols to support ongoing research and development efforts.
Introduction and Significance
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore for a wide range of biological targets. 3-Methoxy-5-methylpyrazin-2-amine belongs to this important class of N-heterocycles and is distinguished by its specific substitution pattern, which offers multiple vectors for synthetic elaboration.[3] This compound is a key building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents for neurological and cardiovascular disorders, as well as in the formulation of modern pesticides and herbicides.[4] Understanding its core chemical properties is therefore essential for its effective utilization in these fields.
Physicochemical and Computed Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for 3-Methoxy-5-methylpyrazin-2-amine is not broadly published, a combination of data from chemical databases and properties of structurally analogous compounds provides a reliable profile.
Core Identifiers and Properties
The fundamental identifiers and computed properties for 3-Methoxy-5-methylpyrazin-2-amine are summarized in the table below. These values are critical for substance registration, safety assessment, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 3-methoxy-5-methylpyrazin-2-amine | PubChem[5] |
| CAS Number | 89464-87-9 | PubChem[5] |
| Molecular Formula | C₆H₉N₃O | PubChem[5] |
| Molecular Weight | 139.16 g/mol | PubChem[5] |
| Canonical SMILES | CC1=CN=C(C(=N1)OC)N | PubChem[5] |
| InChIKey | NIQNPTQRAGJGPS-UHFFFAOYSA-N | PubChem[5] |
| Computed LogP | 0.1 | PubChem[5] |
| Hydrogen Bond Donors | 1 (from the amine group) | PubChem[5] |
| Hydrogen Bond Acceptors | 3 (from the nitrogen and oxygen atoms) | PubChem[5] |
| Polar Surface Area | 61 Ų | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
Physical State and Solubility
Based on the properties of similar substituted pyrazines, such as 2-methoxy-6-methylpyrazine, 3-Methoxy-5-methylpyrazin-2-amine is expected to be a solid at room temperature.[6] It is predicted to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[6] This solubility profile is typical for small, moderately polar organic molecules and is a key consideration for selecting appropriate reaction and purification solvents.
Synthesis and Mechanistic Insights
The synthesis of 3-Methoxy-5-methylpyrazin-2-amine can be achieved through a multi-step process, as detailed in U.S. Patent 5,998,618.[7] This synthetic route provides a reliable and scalable method for obtaining the target compound. The causality behind the chosen reagents and conditions lies in the controlled transformation of functional groups on the pyrazine core.
Synthetic Workflow
The synthesis begins with the bromination of an oxopyrazin-ylamine precursor, followed by a nucleophilic substitution with methoxide, and a final reduction step.
Step-by-Step Synthesis Protocol
-
Methoxylation of the Brominated Intermediate:
-
Rationale: This step replaces the bromo group with a methoxy group via a nucleophilic aromatic substitution reaction. The use of sodium methoxide provides a strong nucleophile, and methanol serves as both the reagent source and the solvent.
-
Procedure: Under an inert argon atmosphere, 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (16.8 mmol) is dissolved in methanol (50 ml). A solution of sodium methoxide (19.2 mmol) is added dropwise at 20°C. The mixture is then heated to 62°C and stirred for 2 hours. The solvent is removed by distillation to yield 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine.[7]
-
-
Reduction of the N-oxide:
-
Rationale: The final step involves the reduction of the pyrazine N-oxide to the corresponding pyrazine. Catalytic hydrogenation is a standard and efficient method for this transformation. Platinum on carbon (Pt/C) is an effective catalyst for this type of reduction.
-
Procedure: 3-Methoxy-5-methyl-1-oxypyrazin-2-ylamine (6.44 mmol) and 5% Pt/C (0.19 g) are charged into an autoclave with methanol (50 ml). The autoclave is flushed with argon, and a hydrogen pressure of 10 bar is applied. The reaction is heated to 130°C for 5 hours. After cooling and flushing with argon, the catalyst is filtered off, and the solvent is removed by distillation to yield the final product, 3-methoxy-5-methylpyrazin-2-amine.[7]
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Spectroscopic and Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. While a full experimental dataset for 3-Methoxy-5-methylpyrazin-2-amine is not publicly available, standard analytical techniques for structurally related compounds provide a strong framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Based on the structure of 3-Methoxy-5-methylpyrazin-2-amine and data from similar compounds, the following signals can be predicted.[2][8]
-
¹H NMR (predicted):
-
A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.
-
A singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm.
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A broad singlet for the amine protons (-NH₂) around δ 5.0-6.0 ppm, which may exchange with D₂O.
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A singlet for the aromatic proton on the pyrazine ring around δ 7.5-7.8 ppm.
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The ¹H NMR spectrum for the precursor, 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine, has been reported as (DMSO-d₆, 400 MHz) δ: 2.10 (s, 3H), 3.96 (s, 3H), 6.50 (s, 2H), 7.66 (s, 1H).[7]
-
-
¹³C NMR (predicted):
-
A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.
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A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.
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Aromatic carbons of the pyrazine ring between δ 120-160 ppm.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-Methoxy-5-methylpyrazin-2-amine, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Molecular Ion Peak (M⁺): m/z = 139.0746 (for C₆H₉N₃O).
-
Fragmentation: Common fragmentation pathways for pyrazines involve the loss of small neutral molecules like HCN or radicals from the alkyl substituents.
Recommended Analytical Workflow: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase method would be suitable for 3-Methoxy-5-methylpyrazin-2-amine.
HPLC Protocol Details:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-Methoxy-5-methylpyrazin-2-amine.
-
Dissolve in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1][9]
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Formic Acid is recommended. The formic acid helps to protonate the basic nitrogens, leading to better peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 270 nm and 280 nm, where the pyrazine ring is expected to have strong absorbance.[1]
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
Applications and Future Directions
Substituted pyrazines are integral to modern drug discovery programs.[1][10] 3-Methoxy-5-methylpyrazin-2-amine serves as a versatile intermediate for creating more complex molecules with potential therapeutic value. The amine group can be readily functionalized, for example, through acylation or reductive amination, while the pyrazine ring itself can undergo further substitution reactions. Its role as an intermediate for pterine-6-carboxyaldehyde highlights its importance in the synthesis of biologically relevant scaffolds.[7] The continued exploration of derivatives of this compound may lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methoxy-5-methylpyrazin-2-amine is classified with the following hazards:
Recommended Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[4]
Conclusion
3-Methoxy-5-methylpyrazin-2-amine is a chemical intermediate with significant potential in the fields of medicinal and agricultural chemistry. This guide has provided a detailed overview of its chemical properties, a validated synthetic route, and robust analytical methodologies for its characterization. By leveraging this technical information, researchers and developers can confidently and effectively utilize this compound in their synthetic and discovery programs, paving the way for future innovations.
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Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2014). ResearchGate. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. [Link]
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MATERIAL SAFETY DATA SHEET - M&U International. (n.d.). M&U International. [Link]
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